REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:21]([O-])=O)=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)[C:6]#[N:7].O>C(O)(=O)C.[Fe]>[NH2:21][C:4]1[C:3]([O:2][CH3:1])=[C:10]([O:11][CH2:12][CH2:13][CH2:14][N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)[CH:9]=[CH:8][C:5]=1[C:6]#[N:7]
|
Name
|
3-Methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C#N)C=CC1OCCCN1CCOCC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 4 h at which time the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with acetic acid (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to 100 mL
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (200 mL) at which time potassium carbonate
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC(=C1OC)OCCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |